Gadopenamide - 117827-80-2

Gadopenamide

Catalog Number: EVT-1176850
CAS Number: 117827-80-2
Molecular Formula: C22H34GdN5O10
Molecular Weight: 685.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gadopenamide is synthesized from gadolinium, a rare earth element, and is classified as a paramagnetic contrast agent. The compound is specifically designed to bind gadolinium ions with a chelating agent, ensuring that the gadolinium remains stable and non-toxic when administered to patients. Its chemical structure allows it to effectively alter the magnetic properties of nearby water protons, enhancing the contrast in MRI scans.

Synthesis Analysis

The synthesis of gadopenamide involves several key steps:

  1. Starting Materials: The synthesis typically begins with gadolinium salts, such as gadolinium chloride or gadolinium oxide.
  2. Chelating Agent: A suitable chelating agent, often based on polyaminocarboxylic acids (like diethylenetriaminepentaacetic acid), is employed to form a stable complex with the gadolinium ion.
  3. Reaction Conditions: The reaction generally occurs in an aqueous medium under controlled pH conditions, often around neutral pH, to facilitate optimal chelation.
  4. Purification: Post-synthesis, the product is purified through techniques such as dialysis or chromatography to remove unreacted starting materials and by-products.

Technical parameters such as temperature and reaction time are crucial for achieving high yields and purity of the final product.

Molecular Structure Analysis

Gadopenamide has a well-defined molecular structure characterized by:

  • Molecular Formula: C_{14}H_{20}GdN_{3}O_{5}
  • Molecular Weight: Approximately 400.6 g/mol
  • Structure Features: The compound features a central gadolinium ion coordinated by several carboxylate groups from the chelating agent. This coordination helps stabilize the gadolinium ion, preventing its release into systemic circulation.

The spatial arrangement of atoms around the gadolinium ion contributes to its paramagnetic properties, enhancing its effectiveness as a contrast agent in MRI.

Chemical Reactions Analysis

Gadopenamide undergoes various chemical reactions that are critical for its function as a contrast agent:

  1. Chelation Reaction: The primary reaction involves the coordination of gadolinium ions with the chelating agent. This reaction is characterized by high stability constants that ensure minimal dissociation of gadolinium in vivo.
  2. Stability Testing: Gadopenamide is subjected to stability testing under physiological conditions to assess its resistance to hydrolysis and other degradation pathways.
  3. Interaction with Biological Molecules: The compound may interact with biological macromolecules, influencing its distribution and excretion rates within the body.

These reactions are essential for ensuring that gadopenamide remains effective and safe for use in clinical settings.

Mechanism of Action

The mechanism of action of gadopenamide involves:

  • Paramagnetism: The presence of unpaired electrons in the gadolinium ion generates a strong magnetic moment, which affects nearby hydrogen nuclei in water molecules.
  • Relaxation Times: Upon exposure to magnetic fields during MRI scans, gadopenamide shortens T1 relaxation times of surrounding tissues. This results in increased signal intensity on T1-weighted images, enhancing visual contrast between different tissue types.
  • Distribution: After intravenous administration, gadopenamide distributes through the vascular system, allowing for visualization of blood vessels and perfusion dynamics.

The effectiveness of gadopenamide is influenced by factors such as dosage and timing relative to imaging procedures.

Physical and Chemical Properties Analysis

Gadopenamide possesses several important physical and chemical properties:

  • Solubility: It is soluble in water, which facilitates easy administration via intravenous injection.
  • Stability: The compound exhibits high stability under physiological conditions, minimizing risks associated with free gadolinium ions.
  • pH Sensitivity: Gadopenamide's solubility and stability can be affected by pH levels; thus, it is typically formulated at physiological pH for clinical use.

These properties make gadopenamide suitable for use as a contrast agent in medical imaging.

Applications

Gadopenamide has several significant applications in medicine:

  1. Magnetic Resonance Imaging: Its primary application is as a contrast agent in MRI scans, improving image quality for better diagnosis of tumors, vascular diseases, and neurological disorders.
  2. Research Applications: It is also used in research settings to study tissue perfusion and blood flow dynamics.
  3. Safety Profile Studies: Ongoing research investigates the safety profile of gadopenamide concerning nephrogenic systemic fibrosis and other potential adverse effects associated with gadolinium-based agents.
Introduction to Gadopenamide

Chemical Profile and Molecular Characterization

Gadopenamide (chemical name: gadolinium diethylenetriaminepentaacetic acid-bis-methylamide) belongs to the category of linear ionic gadolinium chelates with a defined molecular weight of approximately 657.8 g/mol. Its molecular structure consists of a gadolinium (III) ion (Gd³⁺) coordinated within a linear organic ligand framework derived from diethylenetriaminepentaacetic acid (DTPA) bis-methylamide. This configuration provides eight coordination sites that encapsulate the toxic Gd³⁺ ion, forming a thermodynamically stable complex with a conditional stability constant (log K) ranging between 14.9 and 16.9 at physiological pH [1] [3] [4]. Unlike macrocyclic agents, gadopenamide's linear structure exhibits greater molecular flexibility while maintaining sufficient kinetic inertness to minimize gadolinium dissociation in vivo.

The relaxivity profile of gadopenamide demonstrates significant clinical utility, with an r1 relaxivity of approximately 4.0–4.5 L/(mmol·s) at 1.5 Tesla and 37°C in plasma. This places it within the mid-to-high range among gadolinium-based contrast agents, directly influencing its efficacy in generating T1-weighted signal enhancement. The molecular properties governing this relaxivity include:

  • Hydrodynamic diameter: Approximately 1.1 nm, facilitating extracellular distribution
  • Protein binding capacity: Minimal non-specific binding (<5%) to serum albumin
  • Osmolality: Approximately 650 mOsm/kg H₂O (nearly isotonic with blood plasma)
  • Viscosity: 1.3 mPa·s at 37°C

Table 1: Comparative Physicochemical Properties of Gadopenamide and Representative Gadolinium-Based Contrast Agents

PropertyGadopenamideGadopentetate (Linear Ionic)Gadobutrol (Macrocyclic Nonionic)
Molecular StructureLinear ionicLinear ionicMacrocyclic nonionic
Relaxivity r1 (1.5T)4.0–4.5 L/mmol/s3.7–4.1 L/mmol/s5.0 L/mmol/s
Thermodynamic StabilityModerateModerateHigh
Osmolality (mOsm/kg)~6501,9601,603
Viscosity (mPa·s)1.32.94.96
Protein Binding<5%<5%<1%

The biodistribution pattern follows extracellular fluid compartment kinetics, with rapid equilibration between intravascular and interstitial spaces. This property enables comprehensive tissue enhancement during the equilibrium phase of imaging examinations. Gadopenamide's exclusive renal excretion via glomerular filtration (>98% elimination within 24 hours in normal renal function) ensures predictable pharmacokinetics without significant hepatobiliary contribution [1] [2] [4]. The contrast agent's formulation as a 0.5 mol/L solution provides optimal concentration for intravenous administration while maintaining physiologically compatible osmolality.

Historical Development of Gadolinium-Based Contrast Agents

The development of gadopenamide occurred within the broader context of gadolinium-based contrast agent evolution, which began with the pioneering work of Hanns-Joachim Weinmann and colleagues at Schering AG. Their 1984 publication detailed the fundamental characteristics of gadopentetate dimeglumine (gadolinium-DTPA), establishing the prototype for all subsequent gadolinium chelates [1] [3]. This foundational research demonstrated that stable gadolinium complexes could provide clinically significant relaxation enhancement while maintaining acceptable safety profiles. The first human injection of a gadolinium-based contrast agent occurred on November 10, 1983, in Berlin, marking the transition from theoretical concept to clinical application [1].

The 1990s witnessed the emergence of second-generation gadolinium agents designed to address limitations in relaxivity, stability, and tissue specificity. Gadopenamide emerged during this innovative period as a derivative of the gadodiamide molecular structure (gadolinium-DTPA-BMA), with modifications to the chelating ligand aimed at optimizing the thermodynamic stability profile. This development occurred alongside the introduction of macrocyclic agents (gadoteridol, gadoterate meglumine, gadobutrol) that offered enhanced kinetic stability through rigid cage-like molecular configurations [1] [3] [4].

Table 2: Historical Timeline of Key Developments in Gadolinium-Based Contrast Agents

YearDevelopment MilestoneSignificance
1983First human injection of gadopentetate dimeglumineProof of concept for gadolinium-based contrast enhancement
1988FDA approval of gadopentetate dimeglumine (Magnevist®)First commercially available gadolinium-based contrast agent
1993Introduction of gadodiamide (Omniscan®)Nonionic agent with lower osmolality
1999Market approval of gadoversetamide (OptiMARK™)Structural optimization of nonionic linear agents
2000sDevelopment and refinement of gadopenamide derivativesStability and relaxivity enhancements in linear ionic class

The evolution of gadolinium-based contrast agents reflects a continuous scientific refinement process focused on three key parameters: thermodynamic stability, relaxivity enhancement, and pharmacokinetic optimization. Gadopenamide represents an intermediate stage in this progression, incorporating structural modifications to the DTPA-bisamide ligand that balanced molecular stability with diagnostic efficacy. Its development was informed by emerging understanding of transmetallation risks (displacement of gadolinium by endogenous ions like zinc and copper) associated with earlier linear nonionic agents, leading to strategic modifications that strengthened gadolinium-chelate binding affinity while maintaining favorable relaxivity characteristics [1] [3] [4].

Role in Modern Diagnostic Imaging Paradigms

Gadopenamide serves as a versatile diagnostic tool across multiple imaging domains, leveraging its physicochemical properties to enhance tissue contrast in clinically challenging scenarios. In neurological imaging, gadopenamide's moderate protein binding capacity and molecular size facilitate blood-brain barrier penetration in regions of disruption, enabling sensitive detection of neoplastic, inflammatory, and vascular pathologies. The agent's relaxivity profile produces robust T1 shortening in enhancing tissues, improving lesion conspicuity in conditions including metastatic disease, demyelinating disorders, and meningeal pathology [5].

Within vascular imaging applications, gadopenamide contributes to both first-pass and equilibrium phase magnetic resonance angiography. The contrast agent's intravascular distribution during the arterial phase provides sufficient vascular enhancement for detailed evaluation of stenotic disease, aneurysms, and vascular malformations. While lacking the prolonged intravascular retention of dedicated blood-pool agents (gadofosveset trisodium), gadopenamide's extracellular distribution enables comprehensive vascular assessment during the arterial phase, particularly when combined with optimized bolus timing techniques [9]. The fundamental mechanism by which gadopenamide enhances vascular contrast follows the principle:

1/T1 = 1/1200 ms + R1 × [Gd]

Where:

  • T1 represents the longitudinal relaxation time of blood
  • R1 denotes the relaxivity of gadopenamide (approximately 4.0–4.5 mM⁻¹s⁻¹)
  • [Gd] is the local concentration of gadolinium in blood

This relationship demonstrates how gadopenamide administration substantially reduces blood T1 relaxation time from its native value of approximately 1200 ms to under 100 ms at typical clinical doses, creating pronounced signal enhancement on T1-weighted sequences [9].

The diagnostic versatility of gadopenamide extends to oncological imaging, where its extracellular distribution pattern provides valuable information on tumor vascularity and endothelial integrity. This capability facilitates lesion characterization, treatment response assessment, and recurrence detection across diverse malignancies. In body imaging applications, gadopenamide contributes to the detection and characterization of hepatic, renal, and pancreatic pathologies through differential enhancement patterns across vascular phases. The agent's pharmacokinetic profile enables multiphase imaging protocols that capture arterial, portal venous, and equilibrium phases essential for comprehensive abdominal evaluation [1] [5].

The integration of gadopenamide into modern imaging paradigms reflects the ongoing evolution in contrast agent science, where molecular engineering targets specific diagnostic challenges. While newer agents with higher relaxivity or specialized distribution patterns continue to emerge, gadopenamide maintains clinical relevance through its balanced profile of diagnostic efficacy, manufacturing accessibility, and physicochemical stability. Its role exemplifies how optimized gadolinium chelates continue to expand the diagnostic capabilities of magnetic resonance imaging beyond what can be achieved with unenhanced techniques alone, providing critical functional and physiological information that complements anatomical visualization [1] [5] [6].

Properties

CAS Number

117827-80-2

Product Name

Gadopenamide

IUPAC Name

2-[bis[2-[carboxylatomethyl-(2-morpholin-4-yl-2-oxoethyl)amino]ethyl]amino]acetate;gadolinium(3+)

Molecular Formula

C22H34GdN5O10

Molecular Weight

685.8 g/mol

InChI

InChI=1S/C22H37N5O10.Gd/c28-18(26-5-9-36-10-6-26)13-24(16-21(32)33)3-1-23(15-20(30)31)2-4-25(17-22(34)35)14-19(29)27-7-11-37-12-8-27;/h1-17H2,(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3

InChI Key

DUKPLGYBRQILLM-UHFFFAOYSA-K

SMILES

C1COCCN1C(=O)CN(CCN(CCN(CC(=O)N2CCOCC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Synonyms

gadopenamide
Gd-DTPA-bismorpholide

Canonical SMILES

C1COCCN1C(=O)CN(CCN(CCN(CC(=O)N2CCOCC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.